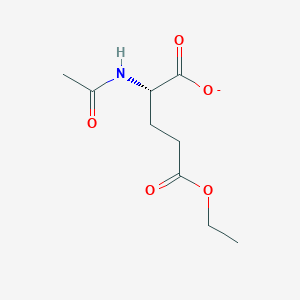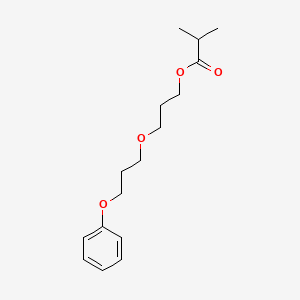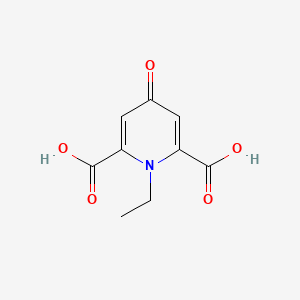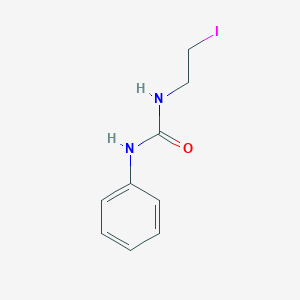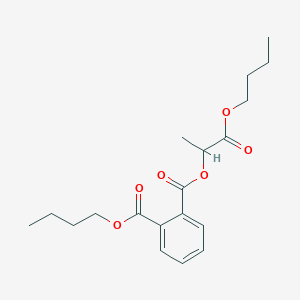
1-Butoxy-1-oxopropan-2-yl butyl benzene-1,2-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butoxy-1-oxopropan-2-yl butyl benzene-1,2-dicarboxylate is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a butoxy group, an oxopropan-2-yl group, and a butyl benzene-1,2-dicarboxylate moiety.
Méthodes De Préparation
The synthesis of 1-Butoxy-1-oxopropan-2-yl butyl benzene-1,2-dicarboxylate typically involves several stepsThe reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Analyse Des Réactions Chimiques
1-Butoxy-1-oxopropan-2-yl butyl benzene-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.
Applications De Recherche Scientifique
1-Butoxy-1-oxopropan-2-yl butyl benzene-1,2-dicarboxylate has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is utilized in biochemical studies to investigate enzyme-substrate interactions and metabolic pathways.
Mécanisme D'action
The mechanism of action of 1-Butoxy-1-oxopropan-2-yl butyl benzene-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. In biological systems, the compound may act as a substrate for enzymes, leading to the formation of active metabolites that exert their effects on cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
1-Butoxy-1-oxopropan-2-yl butyl benzene-1,2-dicarboxylate can be compared with other similar compounds, such as:
Butyl butyryllactate: This compound shares a similar ester structure but differs in the presence of a lactate moiety.
Butyl benzene-1,2-dicarboxylate: This compound lacks the butoxy and oxopropan-2-yl groups, making it less versatile in certain applications.
Butyl O-butyryllactate: Similar to butyl butyryllactate, this compound has a butyryllactate structure but differs in its specific functional groups.
These comparisons highlight the unique structural features and functional properties of this compound, making it a valuable compound in various scientific and industrial applications.
Propriétés
Numéro CAS |
5420-76-8 |
|---|---|
Formule moléculaire |
C19H26O6 |
Poids moléculaire |
350.4 g/mol |
Nom IUPAC |
2-O-(1-butoxy-1-oxopropan-2-yl) 1-O-butyl benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C19H26O6/c1-4-6-12-23-17(20)14(3)25-19(22)16-11-9-8-10-15(16)18(21)24-13-7-5-2/h8-11,14H,4-7,12-13H2,1-3H3 |
Clé InChI |
BONVKIQEIFMNFX-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(=O)C1=CC=CC=C1C(=O)OC(C)C(=O)OCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


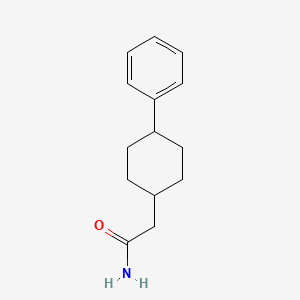
methyl benzoate](/img/structure/B14744126.png)

![17-[1-[2-(Dimethylamino)ethylamino]ethyl]-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B14744143.png)

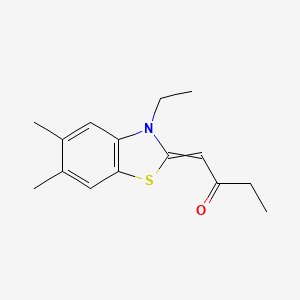
![[1,3]Oxazolo[2,3-a]isoquinolin-4-ium](/img/structure/B14744159.png)
![N-[1-(Hydrazinecarbonyl)cyclopentyl]acetamide](/img/structure/B14744164.png)
